1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea
Description
1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a difluorinated phenyl group and a thiophene moiety connected via a urea (-NH-C(=O)-NH-) linkage. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the thiophene group contributes to π-π stacking interactions in biological targets. Structural characterization of such compounds typically employs crystallographic methods (e.g., SHELX-based refinement) and spectroscopic techniques .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-7-3-1-4-8(10(7)13)14-11(16)15-9-5-2-6-17-9/h1-6H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUIGCBVUYEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)NC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,3-difluoroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea can be compared to heterocyclic analogs, such as the pyrimidin-2-ol and pyrimidin-2-thiol derivatives synthesized by treating (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea or thiourea . Below is a detailed analysis:
Structural Differences
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea | Urea | 2,3-Difluorophenyl, thiophen-2-yl | 254.26 | Flexible urea linker; fluorine-enhanced electronic effects |
| 4a-d (Pyrimidin-2-ol analogs) | Pyrimidin-2-ol | 5-Substituted benzofuran, thiophen-2-yl | ~299–350 (estimated) | Rigid pyrimidine core; hydroxyl for H-bonding |
| 5a-d (Pyrimidin-2-thiol analogs) | Pyrimidin-2-thiol | 5-Substituted benzofuran, thiophen-2-yl | ~315–366 (estimated) | Thiol group for enhanced lipophilicity/metal binding |
- Substituents : The 2,3-difluorophenyl group increases electronegativity and resistance to oxidative metabolism compared to benzofuran-containing analogs. Benzofuran moieties in 4a-d/5a-d may enhance aromatic stacking but lack fluorine’s electronic effects.
- Functional Groups: The urea group enables hydrogen-bond donor/acceptor interactions, while pyrimidin-2-ol/thiol derivatives leverage hydroxyl/thiol groups for polar or metal-coordinating interactions.
Pharmacological Implications
- Solubility and Bioavailability : The urea derivative’s flexibility and fluorine content may improve membrane permeability over rigid pyrimidine analogs. However, pyrimidin-2-ol derivatives (4a-d) could exhibit better aqueous solubility due to their hydroxyl group .
- Target Binding : Fluorine atoms in the target compound may strengthen hydrophobic interactions in enzyme active sites, whereas benzofuran-containing analogs (4a-d/5a-d) might prioritize interactions with aromatic residues.
Biological Activity
1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea (CAS No. 2330108-90-0) features a difluorophenyl group and a thiophenyl group linked by a urea moiety. The presence of fluorine atoms enhances its electronic properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with enzyme active sites, while the difluorophenyl group may enhance binding affinity through halogen bonding. This characteristic is crucial for developing enzyme inhibitors.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that are critical in various diseases.
Biological Activities
Research indicates that 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds in the thiourea class have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea | MDA-MB-435 | TBD |
| Related Compound | EKVX | 1.7 |
| Related Compound | RPMI-8226 | 21.5 |
- Antimicrobial Activity : Compounds structurally similar to 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Streptococcus pyogenes with IC50 values in the nanomolar range .
Case Studies
- Antitumor Activity : A study evaluated the antitumor efficacy of several thiourea derivatives. One derivative exhibited selective cytotoxicity against multiple cancer cell lines with GI50 values ranging from 15 to 30 μM, suggesting that structural modifications can enhance activity .
- Enzyme Inhibition : Another investigation focused on the inhibition of glycogen synthase kinase 3 (GSK-3). A related compound demonstrated over 50% inhibition at a concentration of 1 μM, highlighting the potential for developing GSK-3 inhibitors from this chemical class .
Comparative Analysis
When compared to similar compounds such as 1-(4-Chlorophenyl)-3-[5-(2,4-difluorophenyl)thiophen-2-yl]urea and other derivatives, 1-(2,3-Difluorophenyl)-3-(thiophen-2-yl)urea shows unique electronic properties due to the specific positioning of fluorine atoms. This differentiation can lead to varied biological activities and binding affinities.
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[5-(2,4-difluorophenyl)thiophen-2-yl]urea | Chlorine substitution | Anticancer |
| 1-(2,4-Difluorophenyl)-3-thiophen-2-ylurea | Different fluorine positioning | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
